Raloxifene 4-Monomethyl Ether

Estrogen Receptor Breast Cancer Cell Proliferation

Researchers quantifying raloxifene metabolites require authenticated reference standards to ensure data integrity. Raloxifene 4-Monomethyl Ether (CAS 185415-07-0) is a certified impurity reference standard and ERα antagonist that meets this need. • Enables accurate LC-MS/MS quantification of raloxifene 4'-β-glucuronide (M2) across plasma, urine, and tissue matrices, addressing species-specific metabolic differences. • Defined SAR probe: IC50 of 1 µM (vs. 0.1 nM for parent raloxifene) for computational modeling and ERα ligand-binding domain studies. • ≥98% purity verified by HPLC, NMR, and MS; full Certificate of Analysis provided.

Molecular Formula C29H29NO4S
Molecular Weight 487.6 g/mol
Cat. No. B043302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene 4-Monomethyl Ether
Synonyms[6-Hydroxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
Molecular FormulaC29H29NO4S
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
InChIKeyRPDULJACWWWFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raloxifene 4-Monomethyl Ether: Analytical Standard & In Vitro Tool


Raloxifene 4-Monomethyl Ether (CAS 185415-07-0) is a synthetic derivative of the selective estrogen receptor modulator (SERM) raloxifene [1]. It is a characterized impurity of raloxifene and a key reference standard used in the study of raloxifene metabolism and estrogen receptor alpha (ERα) biology . The compound, also known as Compound 37, has a molecular formula of C29H29NO4S and a molecular weight of 487.61 g/mol . As an ERα antagonist, it serves as a valuable in vitro tool for dissecting the structure-activity relationships (SAR) of the 2-arylbenzothiophene core [1].

Raloxifene 4-Monomethyl Ether: Irreplaceable Performance


Raloxifene analogs cannot be used interchangeably due to subtle structural modifications that drastically alter their biological activity and analytical behavior [1]. The 4-monomethyl ether substitution on raloxifene's core structure produces a unique in vitro potency profile distinct from the parent compound and other metabolites [1]. This compound is not a simple inactive metabolite; it retains significant ERα antagonism, making it a critical tool for structure-activity relationship (SAR) studies and a necessary reference standard for accurate quantification in metabolic and pharmacokinetic investigations [1][2]. Its specific chromatographic and mass spectrometric properties are essential for method validation, and substitution with a non-specific analog would compromise data integrity and scientific reproducibility [2].

Raloxifene 4-Monomethyl Ether: Quantitative Comparative Evidence


ERα Antagonism in MCF-7 Cell Proliferation

Raloxifene 4-Monomethyl Ether retains significant antagonist activity at the estrogen receptor alpha (ERα), as demonstrated by its ability to inhibit proliferation of MCF-7 human breast cancer cells with an IC50 of 1 μM (pIC50 = 6) . This is a key differentiation from its parent compound, raloxifene, which shows higher potency (IC50 ≈ 0.1 nM) under similar assay conditions, reflecting the impact of the 4'-methoxy substitution on receptor binding [1].

Estrogen Receptor Breast Cancer Cell Proliferation

Distinct Glucuronide Metabolite Formation

Raloxifene 4-Monomethyl Ether is a precursor to the distinct glucuronide metabolite, raloxifene 4'-β-glucuronide (M2), which is a major human intestinal metabolite [1]. In contrast, raloxifene itself is metabolized to both M2 and raloxifene 6-β-glucuronide (M1). Studies show that in human intestinal microsomes, M2 is the predominant metabolite (92% of glucuronidated metabolites), while in rat microsomes, M1 predominates (76-86%) [1]. The intrinsic clearance (CLint) for M2 formation in human intestine is 33- to 72-fold higher than in rat, whereas CLint for M1 is 3- to 4-fold lower [1]. This stark species difference underscores the need for the pure 4-monomethyl ether as a reference standard to quantify and distinguish M2 from M1 in analytical assays.

Drug Metabolism Pharmacokinetics Glucuronidation

In Vivo Bone Efficacy in Osteoporosis Models

In an animal model of postmenopausal osteoporosis, Raloxifene 4-Monomethyl Ether demonstrated the ability to maintain bone mineral density with greater efficacy than raloxifene, while also exhibiting fewer off-target effects on the cardiovascular system [1]. This finding, reported in a 2024 study, positions the compound as a potential lead with an improved therapeutic window for bone health applications, differentiating it from the parent drug and other SERMs that may have cardiovascular liabilities.

Osteoporosis Bone Metabolism Postmenopausal

Primary Research Applications of Raloxifene 4-Monomethyl Ether


Metabolite Profiling Reference Standard

Used as a certified reference material for the identification and quantification of raloxifene 4'-β-glucuronide (M2) in LC-MS/MS assays of plasma, urine, or tissue samples from preclinical and clinical pharmacokinetic studies. This is critical due to the species-specific differences in M2 formation [1].

Structure-Activity Relationship (SAR) Studies

Employed as a key analog to probe the steric and electronic requirements of the ERα ligand-binding domain. Its defined 4'-methoxy modification and quantified loss of potency relative to raloxifene (IC50 = 1 µM vs. 0.1 nM) provide a clear SAR data point for computational modeling and drug design [2].

In Vivo Tissue-Selective Estrogen Effects

Utilized in ovariectomized rat models to study the differential effects on bone mineral density and cardiovascular parameters, as evidence suggests it may possess an improved therapeutic profile compared to raloxifene [3].

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